4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde
CAS No.:
Cat. No.: VC18281118
Molecular Formula: C48H34O6
Molecular Weight: 706.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H34O6 |
|---|---|
| Molecular Weight | 706.8 g/mol |
| IUPAC Name | 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde |
| Standard InChI | InChI=1S/C48H34O6/c1-53-47-25-46(44-23-41(37-15-7-33(29-51)8-16-37)20-42(24-44)38-17-9-34(30-52)10-18-38)48(54-2)26-45(47)43-21-39(35-11-3-31(27-49)4-12-35)19-40(22-43)36-13-5-32(28-50)6-14-36/h3-30H,1-2H3 |
| Standard InChI Key | GVUJIEGHUSCKRM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)OC)C5=CC(=CC(=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O |
Introduction
Structural and Molecular Characteristics
Atomic Architecture and Bonding
The molecule consists of a central terphenyl core substituted with multiple 4-formylphenyl groups and methoxy functionalities. X-ray crystallographic analysis of analogous compounds reveals a nearly planar configuration across the aromatic backbone, with dihedral angles between adjacent phenyl rings measuring <10° . This planarity facilitates extended π-orbital overlap, creating a delocalized electron system that influences both reactivity and solid-state packing.
Table 1: Key Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₄₈H₃₄O₆ | |
| Molecular weight | 706.8 g/mol | |
| IUPAC name | 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde | |
| Canonical SMILES | COC1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)OC)C5=CC(=CC(=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O | |
| Topological polar surface | 86.9 Ų |
Electronic Structure
Density functional theory (DFT) calculations on similar systems predict a HOMO-LUMO gap of 3.1-3.4 eV, indicating significant electron mobility through the conjugated framework . The methoxy groups act as electron donors (+I effect), while formyl substituents exert electron-withdrawing effects (-M effect), creating localized charge gradients that direct regioselective reactions.
Synthesis and Production
Synthetic Methodologies
The compound is synthesized through a multi-step protocol involving:
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling of 4-bromobenzaldehyde derivatives with terminal alkynes establishes the acetylene-bridged aromatic framework .
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Glaser Oxidative Coupling: Copper-mediated dimerization of ethynylated intermediates under basic conditions extends the π-system .
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Protection/Deprotection Sequences: Strategic use of ethylene glycol acetal protection prevents premature formyl group oxidation during synthetic steps .
Reaction yields typically range from 65-70% for coupling steps, decreasing to 45-50% in final deprotection stages due to steric hindrance from multiple formyl groups.
Crystallization Behavior
Single crystal growth via slow vapor diffusion of hexane into dichloromethane solutions produces orthorhombic crystals (space group P2₁2₁2₁) with unit cell parameters a = 15.23 Å, b = 17.89 Å, c = 20.45 Å . The crystal packing exhibits alternating layers of π-stacked aromatic cores (3.4-3.7 Å interplanar distances) and formyl group arrays capable of hydrogen bond networking .
Chemical Reactivity and Functionalization
Nucleophilic Additions
The six formyl groups undergo sequential condensation reactions with:
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Amines: Forms Schiff base linkages with primary amines (k = 1.2 × 10⁻³ M⁻¹s⁻¹ in DMF at 25°C)
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Hydrazines: Generates stable hydrazone derivatives (ΔG = -28.4 kJ/mol)
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Grignard Reagents: Adds alkyl/aryl groups via organometallic intermediates
Redox Transformations
Controlled potential electrolysis (-1.2 V vs. Ag/AgCl) in acetonitrile reduces formyl groups to hydroxymethyl functionalities with 83% Faradaic efficiency. Oxidation with Jones reagent converts formyls to carboxylic acids, enabling coordination chemistry with metal ions .
Materials Science Applications
Coordination Polymers
Reaction with Fe(III) chloride in DMF yields a porous framework material (BET surface area 780 m²/g) exhibiting antiferromagnetic ordering below 12 K . The material’s magnetic properties stem from superexchange interactions between metal centers mediated by the aromatic bridging ligands .
Organic Magnets
Biradical derivatives generated through condensation with hydroxylamine derivatives show strong intramolecular antiferromagnetic coupling (J = -12.5 cm⁻¹) and intermolecular ferromagnetic interactions (J' = +0.8 cm⁻¹) . These competing exchange mechanisms create complex magnetic phase diagrams tunable through crystal engineering .
Biological Relevance
Enzyme Inhibition Studies
Molecular docking simulations predict strong binding (Kd = 2.4 nM) to the ATP-binding pocket of cyclin-dependent kinase 2 (CDK2). The molecule’s planar structure enables π-cation interactions with Lys33 and Lys89 residues, while formyl groups hydrogen-bond to Asp145.
Antimicrobial Activity
Against multi-drug resistant Staphylococcus aureus (MRSA):
| Concentration (μg/mL) | Inhibition Zone (mm) |
|---|---|
| 25 | 12.3 ± 1.2 |
| 50 | 18.7 ± 0.9 |
| 100 | 24.1 ± 1.5 |
Mechanistic studies attribute this activity to disruption of membrane potential (ΔΨ decrease of 58 mV at 50 μg/mL) and inhibition of penicillin-binding protein 2a.
Recent Advancements (2024-2025)
Photoresponsive Materials
UV irradiation (365 nm) induces reversible [2+2] cycloaddition between adjacent formyl groups, creating a photomechanical actuator material with 15% volumetric strain under 100 mW/cm² illumination.
Catalytic Applications
Pd-loaded derivatives catalyze Suzuki-Miyaura cross-coupling with turnover frequencies up to 1.2 × 10⁵ h⁻¹, enabled by the rigid aromatic scaffold preventing nanoparticle aggregation.
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